3-Nitrocinnamic acid
Overview
Description
3-Nitrocinnamic acid (3NCA) is a compound that has been synthesized and studied for its potential applications in various fields. The synthesis of 3NCA involves the use of 3-nitrobenzaldehyde as a raw material, which undergoes a condensation reaction with natrium aceticum and acetic anhydride. This process is followed by deoxidization reactions to produce 3-aminocinnamic acid, indicating that 3NCA can serve as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 3NCA is a multi-step process that begins with 3-nitrobenzaldehyde. The target compound is obtained through a series of chemical reactions, including condensation and deoxidization. The successful synthesis of 3-aminocinnamic acid from 3NCA demonstrates the compound's role as an important intermediate, potentially in the diagnosis of drug iodine calcium .
Molecular Structure Analysis
The molecular structure of 3NCA has been investigated using B3LYP density functional theory (DFT) methods. The geometry and intermolecular hydrogen bonding of 3NCA were analyzed, and the vibrational wavenumbers were studied to confirm the formation of cyclic dimers in the crystal. This analysis revealed strong O–H⋯O hydrogen bonds, which are indicative of the compound's stable molecular structure .
Chemical Reactions Analysis
3-Nitrocinnamic acid is involved in various chemical reactions due to its nitro group. For instance, it can undergo deoxidization to form 3-aminocinnamic acid. The presence of the nitro group also suggests potential reactivity with other compounds, although specific reactions involving 3NCA are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3NCA have been explored through experimental and theoretical methods. The crystal growth of 3NCA was achieved in aqueous solution by slow evaporation, and its thermal stability was examined using TGA/DTA. The mechanical strength of the material was tested, and its nonlinear optical properties were confirmed by the Kurtz and Perry powder test, indicating that 3NCA has a relative conversion efficiency 0.8 times greater than that of urea. The theoretical first-order hyperpolarizability value was also calculated for the optimized structure of 3NCA .
Scientific Research Applications
1. Nonlinear Optical Crystal Properties
3-Nitrocinnamic acid (3NCA) has been synthesized and studied for its properties in new organic nonlinear optical crystals. The crystals were grown using the slow evaporation solution growth technique. Investigations using B3LYP density functional theory (DFT) methods and vibrational spectral investigation confirmed the formation of cyclic dimers in the crystal, with carboxyl groups of each acid molecule bonded to adjacent molecules. These crystals show significant thermal stability and mechanical strength, with second harmonic frequency generation efficiency 0.8 times greater than urea, indicating potential applications in nonlinear optics and photonics (Alen et al., 2013).
2. Synthesis and Diagnostic Applications
3-Nitrocinnamic acid is identified as an important intermediate in the diagnosis of drug iodine calcium. The synthesis process involves using 3-nitrobenzaldehyde as the raw material, followed by a series of condensation and deoxidization reactions, leading to the successful synthesis of 3-aminocinnamic acid. This compound's chemical structure is determined through methods like melting point and IR analysis, suggesting its utility in diagnostic applications (Yin Qun, 2010).
3. Chemical Reactions and Synthesis Pathways
Reactions of α-nitrocinnamic acids esters with indole and its derivatives have been explored. These reactions lead to the formation of products of alkylation at the C3-reaction center of the heterocycle. Such chemical processes are significant in the synthesis of indolylaminopropanoate, a precursor for phenyl-substituted tryptophan, which has potential applications in pharmacology and synthetic organic chemistry (Baichurina et al., 2011).
4. Potential in Endothelial Function Preservation
A study evaluating 4-hydroxy-3,5-di-tret-butylcinnamic acid, a related compound, in experimental cerebral ischemia, revealed its endothelioprotective activity. This compound showed a positive effect on vasodilating, antithrombotic, and anti-inflammatory vascular endothelial functions in cerebral ischemia. This finding suggests potential therapeutic applications of similar cinnamic acid derivatives in conditions affecting vascular endothelial functions (Voronkov & Pozdnyakov, 2018).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXMVRYHLZMQIG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060298, DTXSID40901345 | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | m-Nitrocinnamic acid | |
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URL | https://haz-map.com/Agents/21168 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Nitrocinnamic acid | |
CAS RN |
1772-76-5, 555-68-0 | |
Record name | (2E)-3-(3-Nitrophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Nitrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-NITROCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WU65J930 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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